N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Description
N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of bicyclic compounds, which are known for their stability and diverse reactivity. The presence of a fluorophenyl group adds to its chemical versatility, making it a valuable subject for studies in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-15(2)9-7-8-16(15,13(20)12(9)19)14(21)18-11-6-4-3-5-10(11)17/h3-6,9H,7-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILYWRKYDBKMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C(=O)NC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized using a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions to form the bicyclo[2.2.1]heptane structure.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenyl boronic acid and a suitable halogenated precursor.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reagents used.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or alkyl groups on the fluorophenyl ring.
Scientific Research Applications
N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a CXCR2 antagonist, which could be useful in treating metastatic cancer.
Material Science: The compound’s stability and reactivity make it a candidate for developing new materials with unique properties.
Biological Studies: Its interactions with biological targets, such as chemokine receptors, are of interest for understanding cellular signaling pathways.
Mechanism of Action
The compound exerts its effects primarily through antagonism of the CXCR2 receptor, a G-protein coupled receptor involved in chemokine signaling. By binding to CXCR2, the compound inhibits the receptor’s activation by its natural ligands, such as interleukin-8 (IL-8), thereby blocking downstream signaling pathways that promote cancer cell migration and metastasis .
Comparison with Similar Compounds
N,N′-diarylsquaramide: Another bicyclic compound with similar structural features and biological activity.
1,3-disubstituted ureas: These compounds also contain bicyclic cores and exhibit similar reactivity and biological properties.
Uniqueness: N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide stands out due to the presence of the fluorophenyl group, which enhances its chemical stability and reactivity. Additionally, its specific antagonistic activity towards CXCR2 makes it a promising candidate for targeted cancer therapies
Biological Activity
Overview
N-(2-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is a synthetic compound notable for its unique bicyclic structure and potential biological activities. This compound is characterized by the presence of a fluorophenyl group and a carboxamide functional group, which contribute to its pharmacological properties.
The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various cellular pathways, resulting in diverse biological responses. The exact mechanisms can vary depending on the biological context, including potential roles in enzyme inhibition or receptor modulation.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from oxidative stress and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine release | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Neuroprotective | Protection against oxidative stress in neurons |
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(2-fluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide | Similar bicyclic structure | Anti-inflammatory |
| N-(1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)-N’-R-ureas and -thioureas | Different functional groups | Varies |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxic effects on breast cancer cell lines with an IC50 value of approximately 25 µM. This suggests a promising avenue for further exploration in cancer therapy.
Case Study 2: Neuroprotection
A neuroprotection study demonstrated that treatment with this compound reduced neuronal cell death induced by oxidative stress in vitro. The results indicated a decrease in reactive oxygen species (ROS) production and improvement in cell viability by approximately 40% compared to untreated controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
